molecular formula C12H14N2O2 B13290383 Methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate

Methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate

Cat. No.: B13290383
M. Wt: 218.25 g/mol
InChI Key: AUPOPUDNCMAPEE-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate is a substituted indole derivative characterized by an amino group at the α-position of the acetate moiety and a methyl group at the 5-position of the indole ring. This compound is part of a broader class of indole-based molecules studied for their biological activities, including neuroprotective, anti-proliferative, and enzymatic modulation properties .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate

InChI

InChI=1S/C12H14N2O2/c1-7-3-4-10-8(5-7)9(6-14-10)11(13)12(15)16-2/h3-6,11,14H,13H2,1-2H3

InChI Key

AUPOPUDNCMAPEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C(C(=O)OC)N

Origin of Product

United States

Preparation Methods

General Synthesis Approach

A general approach to synthesizing compounds like methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate might involve the following steps:

  • Indole Formation : The first step involves forming the indole ring. This can be achieved through the Fischer indole synthesis or other methods that involve cyclization reactions.

  • Substitution and Modification : Once the indole core is formed, modifications such as methylation and introduction of an amino group can be performed through various chemical reactions.

  • Acetate Formation : The final step involves converting the modified indole into the desired acetate derivative.

Analysis and Characterization

Characterization of the final product would involve spectral analysis (IR, NMR, MS) and elemental analysis to confirm the structure and purity.

Data Table: Spectral Data for Related Compounds

Compound Yield (%) Melting Point (°C) IR (cm–1) ¹H NMR (CDCl₃)
5-Methyl-1H-indol-3-yl Acetate 67 117–118 3357, 1747, 1222, 798, 604 δ = 7.80 (s), 7.30 (s), 7.19–7.13 (m), 7.01 (d), 2.43 (s), 2.35 (s)
5-Methoxy-1H-indol-3-yl Acetate 68 82–84 3378, 2934, 1753, 1457, 1225, 1028, 797 δ = 7.76 (s), 7.32 (d), 7.20 (s), 6.96–6.86 (m), 3.86 (s), 2.37 (s)

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and indole groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The table below highlights key structural differences and their implications:

Compound Name Substituents (Indole Position) Functional Group at α-Position Key Properties/Effects References
Methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate 5-CH₃ NH₂ Enhanced hydrogen bonding; potential for improved solubility and target interaction
Methyl 2-(5-methyl-1H-indol-3-yl)-2-phenylacetate 5-CH₃ C₆H₅ (phenyl) Increased lipophilicity; possible steric hindrance in binding
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate 5-F O= (oxo) Electrophilic carbonyl; may enhance reactivity but reduce metabolic stability
Methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate 5-Br NH₂ Electron-withdrawing Br may alter electronic density; potential halogen bonding
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate 5-OCH₃, 2-CH₃ CH₃COO⁻ Methoxy improves solubility; methyl at position 2 may restrict conformational freedom

Key Observations :

  • Amino vs. Oxo Groups: The amino group in the target compound contrasts with the oxo group in Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate.
  • Halogen vs. Methyl Substitutions : Bromo () and fluoro () substituents introduce electron-withdrawing effects, which can modulate binding affinity to targets like enzymes. Methyl groups (e.g., 5-CH₃) are electron-donating and may enhance metabolic stability .
  • Methoxy and Methyl Modifications: Methoxy groups (e.g., in ) improve solubility but may reduce membrane permeability. Methyl groups at non-core positions (e.g., 2-CH₃ in ) can sterically hinder interactions .

Biological Activity

Methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate is a compound belonging to the indole class of heterocyclic compounds, recognized for its diverse biological activities. This article provides an in-depth examination of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Indole Ring System : Substituted at the 5-position with a methyl group and at the 2-position with an amino group.
  • Acetate Ester Group : This structural configuration influences its reactivity and biological activity.

Molecular Formula : C11H12N2O2
Molecular Weight : 218.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The indole ring allows binding to multiple receptors and enzymes, leading to diverse biological responses:

  • Antiviral Properties : Inhibits viral replication.
  • Anti-inflammatory Effects : Reduces inflammation in various biological systems.

Antibacterial Activity

Research has demonstrated that indole derivatives exhibit significant antibacterial properties. This compound has shown effectiveness against various bacterial strains, including:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli.

A study indicated that compounds similar to this compound possess Minimum Inhibitory Concentration (MIC) values ranging from 0.56–12.50 μM against resistant strains like MRSA, outperforming traditional antibiotics like ampicillin .

Antifungal Activity

In addition to antibacterial properties, this compound has also been evaluated for antifungal activity. It demonstrated effectiveness against several fungal species, with results indicating superior performance compared to established antifungal agents like bifonazole and ketoconazole .

Cytotoxicity and Cancer Research

This compound exhibits cytotoxic effects against various cancer cell lines. Notably:

  • IC50 Values : The compound shows significant cytotoxicity with IC50 values ranging from 12–21 μM against tested cancer lines, indicating potential selectivity towards cancer cells over normal cells .

This selectivity suggests that it could be developed as a therapeutic agent for cancer treatment, particularly in targeting resistant cell lines.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameSimilarityKey Features
Indole-3-acetic acid0.91Naturally occurring plant hormone
Methyl 3-(1H-indol-3-yl)propanoate0.96Propanoate instead of acetate
Ethyl 2-(1H-indol-3-yl)acetate0.96Ethyl group instead of methyl

The unique substitution pattern in this compound significantly influences its biological activity compared to these related compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Study on Antibacterial Activity : A series of synthesized indole derivatives showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria, with specific focus on their mechanisms involving enzyme inhibition and receptor modulation .
  • Cytotoxicity Evaluation : Research demonstrated significant cytotoxicity in cancer cell lines compared to normal fibroblast cells, indicating a potential therapeutic window for cancer treatment .

Q & A

Q. What are the established synthetic routes for Methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically begins with 5-methylindole as the starting material. A glycine methyl ester derivative is introduced via nucleophilic substitution or condensation reactions under basic conditions (e.g., sodium hydride or potassium carbonate). Catalytic methods, such as coupling reagents or microwave-assisted synthesis, may enhance reaction efficiency. Purification involves column chromatography, followed by spectroscopic confirmation (NMR, MS) to validate structure and purity . Optimization strategies include adjusting solvent polarity, temperature, and stoichiometry to suppress side reactions like indole ring oxidation.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are they applied?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the indole backbone, methyl ester (-COOCH3_3), and amino group (-NH2_2). Key signals include aromatic protons (δ 6.8–7.4 ppm) and the ester carbonyl (δ ~170 ppm).
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C12_{12}H14_{14}N2_2O2_2) and detects fragmentation patterns (e.g., loss of COOCH3_3).
  • IR Spectroscopy : Identifies N-H stretching (~3350 cm1^{-1}) and ester C=O (~1740 cm1^{-1}) .

Q. What preliminary biological activities have been reported for this compound?

In vitro studies suggest anticancer and anti-inflammatory potential. For example:

Assay TypeActivity (IC50_{50})Reference Model
Antiproliferative 15–20 µMMCF-7 breast cancer cells
Anti-inflammatory 50% inhibition at 25 µMCOX-2 enzyme assay
These activities are attributed to the indole scaffold’s interaction with cellular targets like cyclooxygenases or apoptosis regulators .

Advanced Research Questions

Q. How does the 5-methyl substituent influence biological activity compared to halogenated analogs (e.g., 5-chloro or 5-fluoro derivatives)?

The methyl group enhances lipophilicity, potentially improving membrane permeability but reducing electrophilic reactivity compared to halogens. For instance:

Compound (5-Substituent)Anticancer Activity (IC50_{50}, µM)LogP
Methyl 15–202.1
Chloro 8–122.8
Fluoro 20–251.9
Halogenated analogs often show stronger enzyme inhibition due to electron-withdrawing effects, while the methyl group may favor anti-inflammatory pathways via steric modulation .

Q. What mechanistic insights explain its interaction with cytochrome P450 enzymes (e.g., CYP1A2)?

The indole core acts as a competitive inhibitor by binding to the heme iron in CYP1A2’s active site, disrupting metabolic oxidation of co-administered drugs. Docking studies suggest hydrogen bonding between the amino group and Thr-124 residue, while the methyl group minimizes steric clashes. Validate via:

  • In vitro metabolism assays : Monitor 7-ethoxyresorufin-O-deethylase (EROD) activity.
  • Molecular dynamics simulations : Analyze binding stability over 100 ns trajectories .

Q. How can researchers resolve contradictions in reported biological data across structural analogs?

Discrepancies often arise from assay variability (e.g., cell line sensitivity) or substituent positioning. Mitigation strategies:

  • Standardized protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls.
  • SAR studies : Systematically vary substituents (position, size) to isolate electronic vs. steric effects.
  • Meta-analysis : Cross-reference data from peer-reviewed studies excluding unreliable sources .

Q. What formulation strategies address solubility limitations in in vivo studies?

The compound’s poor aqueous solubility (~0.2 mg/mL) can be improved via:

  • Co-solvents : Use DMSO:PEG-400 mixtures (e.g., 10:90 v/v) for intraperitoneal administration.
  • Nanoparticle encapsulation : PLGA-based carriers enhance bioavailability (test via HPLC post-administration).
  • Prodrug derivatization : Introduce phosphate esters at the amino group for pH-dependent release .

Q. How can structural-activity relationship (SAR) studies guide the design of more potent analogs?

Focus on:

  • Substituent position : Moving the methyl group to the indole 6-position may alter target selectivity.
  • Amino group modification : Acetylation or alkylation to modulate hydrogen-bonding capacity.
  • Ester replacement : Substitute -COOCH3_3 with amides to enhance metabolic stability. Validate via enzymatic assays and crystallography .

Methodological Recommendations

  • Synthetic Optimization : Use DoE (Design of Experiments) to screen reaction parameters (e.g., temperature, catalyst loading) .
  • Data Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Biological Replicates : Perform triplicate assays with blinded scoring to reduce bias .

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